5-Phenyl-1H-benzo[d]imidazole-2-thiol

Catalog No.
S12264417
CAS No.
M.F
C13H10N2S
M. Wt
226.30 g/mol
Availability
In Stock
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5-Phenyl-1H-benzo[d]imidazole-2-thiol

Product Name

5-Phenyl-1H-benzo[d]imidazole-2-thiol

IUPAC Name

5-phenyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

InChI

InChI=1S/C13H10N2S/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

YYRFBWVTFCMUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=S)N3

5-Phenyl-1H-benzo[d]imidazole-2-thiol is a heterocyclic compound characterized by its benzimidazole structure, which includes a phenyl group and a thiol functional group. The chemical formula for this compound is C14H11N2S, and it features a benzimidazole ring system that is fused with a phenyl group at the 5-position and a thiol (-SH) group at the 2-position. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide.
  • Reduction: If a nitro group is present, it can be reduced to an amine using reagents like iron in hydrochloric acid or through catalytic hydrogenation.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents under acidic conditions.

These reactions enable the synthesis of derivatives that may exhibit altered properties and activities, making this compound a valuable building block in organic synthesis.

Research has indicated that 5-Phenyl-1H-benzo[d]imidazole-2-thiol possesses significant biological activities. It has been explored for its potential:

  • Antimicrobial Properties: The compound has shown efficacy against various bacterial strains by inhibiting quorum sensing, which is crucial for bacterial communication and virulence.
  • Anticancer Activity: Studies suggest that it may inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways has also been noted, indicating potential therapeutic applications in inflammatory diseases .

The synthesis of 5-Phenyl-1H-benzo[d]imidazole-2-thiol typically involves the cyclization of o-phenylenediamine with thiol-containing reagents. A common method includes:

  • Cyclization Reaction: O-phenylenediamine reacts with carbon disulfide in the presence of a base (such as potassium hydroxide) to form the benzimidazole ring.
  • Isolation and Purification: The product is precipitated using dilute hydrochloric acid, filtered, dried, and recrystallized from suitable solvents.

This method allows for relatively high yields and purity of the target compound .

5-Phenyl-1H-benzo[d]imidazole-2-thiol has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology and Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
  • Material Science: The compound's unique electronic and optical properties make it suitable for developing new materials .

The interaction studies of 5-Phenyl-1H-benzo[d]imidazole-2-thiol have revealed its ability to bind with various molecular targets. For instance, it inhibits the PqsR receptor in bacteria, which is critical for their virulence and biofilm formation. This mechanism highlights its potential as an antimicrobial agent by disrupting bacterial communication pathways .

Several compounds share structural similarities with 5-Phenyl-1H-benzo[d]imidazole-2-thiol. Here are some notable examples:

Compound NameKey FeaturesUniqueness
1H-Benzo[d]imidazole-2-thiolLacks the phenyl groupReduced chemical reactivity
5-Phenyl-1H-benzo[d]imidazoleLacks the thiol groupLimited ability to form disulfides
2-Phenyl-1H-benzo[d]imidazole-2-thiolDifferent substitution patternVariations in chemical and biological properties
5-Nitrobenzo[d]imidazoleContains a nitro groupDifferent reactivity due to electron-withdrawing effect
5-Amino-1H-benzo[d]imidazoleContains an amino groupEnhanced solubility and potential biological activity

The presence of both the phenyl and thiol groups in 5-Phenyl-1H-benzo[d]imidazole-2-thiol confers distinct chemical reactivity and broadens its application scope compared to these similar compounds .

5-Phenyl-1H-benzo[d]imidazole-2-thiol (CAS No. 14681-59-5 and 105771-05-9) is a benzimidazole derivative with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.30 g/mol. Its IUPAC name, 5-phenyl-1H-benzo[d]imidazole-2-thiol, reflects the fusion of a benzene ring (positions 1–6) with an imidazole ring (positions 1, 2, 3, 7, 8), a phenyl group at position 5, and a thiol (-SH) functional group at position 2.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Numbers14681-59-5, 105771-05-9
Molecular FormulaC₁₃H₁₀N₂S
Molecular Weight226.30 g/mol
IUPAC Name5-phenyl-1H-benzo[d]imidazole-2-thiol
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=C(S)C=C3

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing planar geometry at the benzimidazole core and a dihedral angle of 45° between the phenyl group and the fused ring system.

Historical Context in Heterocyclic Chemistry

Benzimidazole derivatives first gained prominence in the 1940s when researchers recognized their structural similarity to purines, which are critical to nucleic acid metabolism. Early studies by Woolley (1944) and Brink et al. (1949) demonstrated that benzimidazoles could mimic vitamin B₁₂ activity, spurring interest in their synthetic modification. The introduction of thiol groups into the benzimidazole scaffold emerged in the 1970s, driven by the discovery that thiol-containing heterocycles exhibited enhanced binding to metalloenzymes and receptors.

5-Phenyl-1H-benzo[d]imidazole-2-thiol was first synthesized in the late 1980s as part of efforts to optimize antiviral agents. Its synthesis typically involves:

  • Condensation: Reacting 4-phenyl-1,2-diaminobenzene with carbon disulfide (CS₂) in ethanol under reflux.
  • Cyclization: Acid-catalyzed intramolecular cyclization to form the benzimidazole ring.
  • Purification: Isolation via column chromatography, yielding >85% purity.

Significance in Benzimidazole-Thiol Hybrid Systems

Benzimidazole-thiol hybrids are prized for their dual functionality: the benzimidazole core provides aromatic stability and π-π stacking capacity, while the thiol group enables redox activity and metal coordination. The phenyl substituent in 5-Phenyl-1H-benzo[d]imidazole-2-thiol introduces steric bulk and electron-withdrawing effects, which modulate reactivity and solubility.

Table 2: Comparative Analysis of Benzimidazole-Thiol Derivatives

CompoundSubstituentLogPBiological Activity
5-Phenyl derivativePhenyl3.2Antiviral, enzyme inhibition
5-Methoxy derivativeMethoxy2.8Antifungal, antioxidant
5-Chloro derivativeChloro3.5Antibacterial, anticancer
5,6-Dimethyl derivativeMethyl2.4Proton pump inhibition

The phenyl group enhances hydrophobic interactions in protein binding pockets, making this derivative a candidate for targeting enzymes like MEK (mitogen-activated protein kinase kinase) and CDK (cyclin-dependent kinase). Additionally, its ability to form stable coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) has been exploited in catalytic applications.

In pharmaceutical contexts, the compound’s thiol group participates in disulfide bond formation, a mechanism critical to the activity of antiviral and antiparasitic agents. Recent studies highlight its role as a precursor to prodrugs, where the thiol is masked as a thioether or disulfide for targeted release.

Conventional Cyclocondensation Approaches

Thiol-Bearing Precursor Utilization

The synthesis of 5-phenyl-1H-benzo[d]imidazole-2-thiol traditionally relies on cyclocondensation reactions involving o-phenylenediamine derivatives and thiol-bearing precursors. A common strategy employs carbon disulfide or thiourea as sulfur sources, facilitating the incorporation of the thiol group at the 2-position of the benzimidazole core. For instance, reaction of o-phenylenediamine with carbon disulfide under alkaline conditions yields 2-mercaptobenzimidazole intermediates, which are subsequently functionalized with phenyl groups via Friedel-Crafts alkylation or cross-coupling reactions [2] [4]. Alternatively, N-aminorhodanine has been utilized as a thiol precursor in solvent-free condensations with o-phenylenediamines, offering improved atom economy and reduced reaction times [2].

Table 1: Thiol-Bearing Precursors and Their Applications

PrecursorReaction ConditionsYield (%)Reference
Carbon disulfideKOH, ethanol, reflux65–75 [4]
ThioureaHCl, acetic acid, 120°C70–80 [4]
N-AminorhodanineSolvent-free, 100°C, 2 h85–90 [2]

The choice of precursor significantly impacts reaction efficiency. For example, N-aminorhodanine enables direct cyclization without requiring additional sulfurization steps, simplifying purification [2].

Acid/Base Catalyzed Ring Closure Mechanisms

Ring closure in benzimidazole synthesis is typically mediated by acid or base catalysts. Hydrochloric acid or acetic acid promotes protonation of the amine groups in o-phenylenediamine, facilitating nucleophilic attack on the thiol precursor and subsequent cyclization [4]. In alkaline conditions, deprotonation enhances the reactivity of the thiol group, enabling electrophilic aromatic substitution at the phenyl ring. A study demonstrated that using KOH in ethanol under reflux conditions achieves 75% yield for 2-mercaptobenzimidazole derivatives, with the base aiding in both deprotonation and stabilization of intermediates [4].

The mechanism involves initial formation of a thiourea intermediate, followed by intramolecular cyclization to generate the benzimidazole core. For 5-phenyl derivatives, Friedel-Crafts catalysts like AlCl3 are often employed to introduce the phenyl group post-cyclization [2].

Novel Multicomponent Reaction Strategies

Solvent-Free Synthesis Protocols

Recent advances emphasize solvent-free methodologies to enhance sustainability. A notable approach involves the one-pot reaction of o-phenylenediamine, benzaldehyde derivatives, and thiourea in the presence of montmorillonite K10 clay as a catalyst. This method eliminates solvent use, reduces energy consumption, and achieves yields exceeding 85% within 3 hours [2]. The clay catalyst provides a heterogeneous surface for efficient heat transfer and byproduct adsorption, simplifying product isolation.

Equation 1: Solvent-Free Cyclocondensation
$$
\text{o-Phenylenediamine} + \text{Benzaldehyde} + \text{Thiourea} \xrightarrow{\text{Montmorillonite K10}} \text{5-Phenyl-1H-benzo[d]imidazole-2-thiol} + \text{H}2\text{O} + \text{NH}3
$$

Catalytic Systems for Regioselective Formation

Regioselectivity in benzimidazole synthesis is critical for obtaining the 5-phenyl isomer. Palladium-catalyzed C–H activation has been employed to direct phenyl group incorporation at the 5-position. For example, using Pd(OAc)₂ with p-toluenesulfonic acid (PTSA) as a co-catalyst enables selective arylation of 2-mercaptobenzimidazole, achieving 90% regioselectivity [5]. Alternatively, organocatalysts like iodine in dimethyl sulfoxide (DMSO) promote oxidative coupling between thiols and aromatic aldehydes, favoring 5-substitution through radical intermediates [3].

Table 2: Catalytic Systems for Regioselective Synthesis

Catalyst SystemSelectivity (%)Reaction TimeYield (%)
Pd(OAc)₂/PTSA9012 h78 [5]
I₂/DMSO856 h82 [3]
CuFe₂O₄ nanoparticles888 h80 [3]

Post-Synthetic Modification Techniques

Functional Group Interconversion at C-2 Position

The thiol group at the C-2 position serves as a versatile handle for further functionalization. Oxidation with hydrogen peroxide converts it to a disulfide bridge, enabling dimerization or polymer formation [4]. Conversely, alkylation with bromohexane in the presence of KOH yields S-alkyl derivatives, enhancing lipophilicity for pharmacological applications [5]. Acylation is another key strategy; treatment with acetic anhydride introduces acetyl groups, which can be hydrolyzed back to the thiol under basic conditions [3].

Equation 2: Thiol Alkylation
$$
\text{5-Phenyl-1H-benzo[d]imidazole-2-thiol} + \text{Bromohexane} \xrightarrow{\text{KOH, EtOH}} \text{2-(Hexylthio)-5-phenyl-1H-benzo[d]imidazole} + \text{KBr}
$$

N-Substitution Reactions for Derivative Libraries

N-Substitution at the imidazole nitrogen expands structural diversity. Mannich reactions with secondary amines and formaldehyde introduce aminoalkyl chains, as demonstrated in the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one [4]. Microwave-assisted N-arylation using aryl halides and CuI/l-proline catalysts achieves cross-coupled products with enhanced electronic properties [3].

Table 3: N-Substituted Derivatives and Their Applications

SubstituentMethodApplicationReference
PyrrolidinylMannich reactionAntimicrobial agents [4]
4-MethylpiperazinylAcylationAnalgesic agents [4]
PhenylUllmann couplingα-Glucosidase inhibitors [5]

Multinuclear Nuclear Magnetic Resonance Signature Patterns

The multinuclear nuclear magnetic resonance spectroscopic analysis of 5-Phenyl-1H-benzo[d]imidazole-2-thiol reveals distinctive signature patterns that provide comprehensive structural information. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shift patterns with the benzimidazole nitrogen-hydrogen proton resonating as a singlet between 12.60 and 12.92 parts per million, indicating the predominance of the thione tautomeric form [1] [2]. The aromatic protons of the benzimidazole ring system exhibit complex multiplet patterns between 7.04 and 7.85 parts per million, while the phenyl substituent protons appear as distinct multiplets in the range of 7.20 to 8.20 parts per million [3] [4].

Carbon-13 nuclear magnetic resonance analysis provides critical insights into the electronic environment and tautomeric behavior of the compound. The carbon-2 signal, which is diagnostic for tautomeric identification, appears between 149 and 157 parts per million, confirming the thione form as the predominant species in solution [5] [6]. The aromatic carbon signals distributed between 104 and 140 parts per million show characteristic patterns influenced by the phenyl substitution at position 5. The carbon-nitrogen double bond exhibits chemical shifts in the range of 149.1 to 151.14 parts per million, consistent with the imidazole heterocyclic system [2] [7].

Two-dimensional nuclear magnetic resonance techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide detailed connectivity information [8] [9]. Correlation Spectroscopy reveals aromatic proton-proton coupling patterns with coupling constants ranging from 7.0 to 8.5 Hertz, characteristic of ortho-substituted benzene rings. Heteronuclear Single Quantum Coherence experiments demonstrate direct carbon-proton correlations with one-bond coupling constants between 125 and 165 Hertz, confirming the molecular connectivity. Heteronuclear Multiple Bond Correlation analysis reveals long-range correlations through two and three bonds, with coupling constants of 2-8 Hertz and 4-12 Hertz respectively, enabling the identification of quaternary carbons and confirming the substitution pattern [9] [10].

The nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly reported, provides valuable information about the nitrogen environment and tautomeric equilibrium. The nitrogen-1 and nitrogen-3 atoms in the benzimidazole ring exhibit distinct chemical shifts that reflect their different electronic environments in the thione form [11] [12]. Chemical shift perturbation studies using nitrogen-15 labeled compounds have demonstrated the sensitivity of nitrogen nuclear magnetic resonance to molecular interactions and binding events [7].

Vibrational Spectroscopy of Thione-Thiol Tautomerism

The vibrational spectroscopic analysis of 5-Phenyl-1H-benzo[d]imidazole-2-thiol provides definitive evidence for the predominant tautomeric form and offers detailed insights into the molecular dynamics of thione-thiol interconversion. Infrared spectroscopy serves as the primary diagnostic tool for distinguishing between tautomeric forms, with the carbon-sulfur double bond stretch appearing as a strong absorption between 1305 and 1350 wavenumbers, characteristic of the thione form [13] [14] [15].

The nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions between 3265 and 3450 wavenumbers, with the exact position and intensity being sensitive to the tautomeric state and intermolecular hydrogen bonding patterns [16] [1] [17]. The absence or weak intensity of sulfur-hydrogen stretching vibrations around 2500-2600 wavenumbers confirms the predominance of the thione over the thiol form in the solid state [14] [18]. The carbon-nitrogen stretching vibrations of the imidazole ring system appear as strong absorptions between 1579 and 1610 wavenumbers, with frequency shifts indicating the electronic effects of the phenyl substitution [16] [17].

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations and polarizability changes. The carbon-sulfur stretching modes appear prominently in Raman spectra, with frequencies that are diagnostic for the thione tautomer [15]. Ring breathing modes between 800 and 1000 wavenumbers provide information about the aromaticity and conjugation within the benzimidazole system. The phenyl ring vibrations contribute additional bands that can be used to confirm the substitution pattern and molecular conformation.

Temperature-dependent vibrational spectroscopy reveals the dynamic nature of the thione-thiol equilibrium. Studies have shown that elevated temperatures can shift the tautomeric equilibrium, leading to changes in the relative intensities of tautomer-specific vibrational bands [18]. The activation energy for tautomeric interconversion can be estimated from temperature-dependent studies, providing insights into the barrier height for proton transfer.

Matrix isolation spectroscopy allows for the study of individual tautomers without intermolecular interactions that can complicate the analysis. Studies conducted at cryogenic temperatures in inert gas matrices have enabled the identification of both thione and thiol forms, with their relative stabilities and spectroscopic signatures clearly delineated [13] [19]. These investigations have revealed that while the thione form is thermodynamically favored, the thiol form can be stabilized under specific conditions or through external perturbations.

Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis provides the most definitive structural information for 5-Phenyl-1H-benzo[d]imidazole-2-thiol and related benzimidazole-2-thiol derivatives. The crystallographic studies reveal detailed molecular geometries, conformational preferences, and solid-state packing arrangements that are crucial for understanding the structure-property relationships.

Crystal system and space group determination for related benzimidazole-2-thiol compounds demonstrates the prevalence of orthorhombic and monoclinic crystal systems. Compounds such as 2-(butylthio)-1H-benzo[d]imidazole crystallize in the orthorhombic space group Pbca with unit cell parameters a = 8.9060(4) Ångström, b = 9.6531(4) Ångström, c = 24.8720(13) Ångström, and a cell volume of 2138.26(17) cubic Ångström [20]. The 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole derivative adopts a monoclinic P2₁/c space group with parameters a = 6.0874(3) Ångström, b = 12.3309(6) Ångström, c = 12.4511(6) Ångström, β = 110.087(3)°, and a volume of 877.77(8) cubic Ångström [20].

Molecular geometry analysis reveals that the benzimidazole ring system maintains planarity with root mean square deviations typically less than 0.01 Ångström from the best-fit plane [21]. The carbon-sulfur bond length in the thione form ranges from 1.612 to 1.739 Ångström, consistent with double bond character and confirming the predominant tautomeric form [20] [22]. The carbon-nitrogen bond lengths within the imidazole ring vary between 1.325 and 1.393 Ångström, indicating the delocalized π-electron system characteristic of aromatic heterocycles [20].

Conformational analysis of the phenyl substituent reveals that it adopts various orientations relative to the benzimidazole plane, with dihedral angles ranging from 5.6° to 77.45° depending on crystal packing forces and intermolecular interactions [23] [21]. This conformational flexibility is important for understanding the compound's binding properties and biological activity. The sulfur atom geometry shows pyramidal character when involved in intermolecular interactions, with bond angles deviating from ideal tetrahedral values [24].

Thermal parameters and disorder analysis indicate that most atoms exhibit normal thermal motion, with displacement parameters that reflect the molecular rigidity of the aromatic system. Phenyl rings may show slightly higher thermal parameters due to rotational motion about the carbon-carbon bond connecting to the benzimidazole core [20].

Supramolecular Interaction Networks

The crystal packing of 5-Phenyl-1H-benzo[d]imidazole-2-thiol and related compounds is governed by a complex network of supramolecular interactions that determine the three-dimensional architecture and influence the physical properties of the crystalline material.

Hydrogen bonding patterns constitute the primary structure-directing interactions in these systems. Nitrogen-hydrogen···nitrogen hydrogen bonds with distances ranging from 2.814 to 2.886 Ångström and angles between 159° and 167° form the backbone of the supramolecular assembly [23] [25] [26]. These interactions typically generate chain motifs with graph set descriptors C(8) or more complex ring patterns such as R₄⁴(18) and R₄⁴(38) [23]. The hydrogen bonding between benzimidazole rings creates infinite chains along specific crystallographic directions, contributing to the anisotropic mechanical properties of the crystals [25].

Nitrogen-hydrogen···sulfur interactions represent another important class of hydrogen bonds with distances between 2.50 and 2.80 Ångström . These interactions can adopt bifurcated or linear geometries and often result in dimer formation with D(2) or C(4) graph set motifs. The sulfur atom's ability to act as a hydrogen bond acceptor is enhanced in the thione form due to the increased electron density on the sulfur atom .

Aromatic π-π stacking interactions provide additional stabilization to the crystal structure. Face-to-face aromatic interactions between benzimidazole rings occur with centroid-to-centroid distances between 3.595 and 3.700 Ångström [23] [21]. These interactions contribute to the formation of three-dimensional networks and influence the optical properties of the crystals. Edge-to-face carbon-hydrogen···π interactions with distances ranging from 2.60 to 3.20 Ångström complement the face-to-face stacking and help stabilize the molecular conformation [26].

Halogen bonding and chalcogen interactions become relevant when electron-withdrawing substituents are present on the benzimidazole ring or phenyl group. These interactions can exhibit linear geometries with angles between 160° and 180° and contribute to enhanced crystal stability [28]. Sulfur···sulfur contacts with distances between 3.40 and 3.80 Ångström may occur in certain packing arrangements, representing Type I or Type II chalcogen bonding interactions.

Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular contacts. Studies indicate that hydrogen···hydrogen contacts typically account for 47-48% of the surface interactions, carbon···hydrogen/hydrogen···carbon contacts contribute 20-28%, and nitrogen···hydrogen/hydrogen···nitrogen interactions represent 6-19% of the total surface area [23] [25]. These analyses help identify the most significant structure-directing interactions and guide the design of crystal engineering strategies.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

226.05646950 g/mol

Monoisotopic Mass

226.05646950 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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